Verlukast sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of verlukast sodium involves several steps, including the preparation of key intermediates and their subsequent reactions. One of the synthetic routes includes the hydroboration of ketones with boranes derived from α-pinenes, involving a non-catalytic enantioselective reduction protocol . Another method employs organometallic complexes of ruthenium (II) to catalyze enantioselective hydrogen transfer, using formic acid as the source of hydrogen . Additionally, a biocatalytic process with ketoreductase KRED has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .
化学反应分析
Verlukast sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form complexes with metals such as chromium, iron, nickel, copper, zinc, cadmium, and mercury . The thermal decomposition of these complexes typically ends with the formation of metal oxides . Common reagents used in these reactions include glutathione for conjugation reactions . Major products formed from these reactions include metal complexes and oxidized derivatives .
科学研究应用
Verlukast sodium has a wide range of scientific research applications. It is used as a leukotriene D4 receptor antagonist in studies related to asthma and bronchoconstriction . It also serves as an inhibitor of the ABCC multidrug resistance protein 1 (MRP1), making it valuable in research on multidrug resistance in cancer . Additionally, this compound is used in studies involving the transport of anionic conjugates by multidrug resistance-associated proteins . Its role in blocking antigen-induced asthmatic responses in humans further highlights its importance in respiratory research .
作用机制
Verlukast sodium exerts its effects by selectively blocking the binding of leukotriene D4 to the CysLT1 receptor . This action prevents the activation of the receptor, thereby inhibiting the bronchoconstrictive and inflammatory effects mediated by leukotriene D4 . The compound does not block the binding of leukotriene C4 or leukotriene E4 to their respective receptors . The molecular targets involved include the CysLT1 receptor and the ABCC multidrug resistance protein 1 (MRP1) .
相似化合物的比较
Verlukast sodium is often compared with other leukotriene receptor antagonists such as montelukast sodium and zafirlukast . Montelukast sodium, for example, is a second-generation antagonist at the CysLT1 receptor and is used in the treatment of chronic asthma . Zafirlukast is another leukotriene receptor antagonist with similar applications . What sets this compound apart is its high selectivity for the CysLT1 receptor and its additional role as an inhibitor of the ABCC multidrug resistance protein 1 (MRP1) .
属性
CAS 编号 |
162377-77-7 |
---|---|
分子式 |
C26H26ClN2NaO3S2 |
分子量 |
537.1 g/mol |
IUPAC 名称 |
sodium;3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;/t26-;/m1./s1 |
InChI 键 |
XNAYQOBPAXEYLI-LQKFMROPSA-M |
手性 SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
规范 SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。